molecular formula C10H11F2NO B2755037 (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine CAS No. 1902254-13-0

(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine

Cat. No. B2755037
CAS RN: 1902254-13-0
M. Wt: 199.201
InChI Key: STKOFIQOIXGNCK-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine” is a chemical substance with the CAS number 1902254-13-0 . Its molecular formula is C10H11F2NO .

Scientific Research Applications

Novel Drug Synthesis and Biological Activities

The triazoles and oxazolidinones represent classes of compounds with significant importance in drug development due to their diverse biological activities. These compounds, including (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine, have been extensively studied for their potential in creating new drugs. Research has shown that these molecules can be synthesized in various forms, leading to prototypes with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This breadth of activity is due to the structural versatility of these compounds, allowing for the development of new pharmaceuticals targeting a wide array of diseases (Ferreira et al., 2013).

Antimicrobial Agents

Oxazolidinones, including derivatives of this compound, are a novel chemical class of synthetic antimicrobial agents. They exhibit unique mechanisms of protein synthesis inhibition and display bacteriostatic activity against several important human pathogens. This class of compounds has shown great promise in treating infections caused by resistant gram-positive organisms, highlighting their potential as alternatives to more traditional treatments (Diekema & Jones, 2000).

Antioxidant Activity Analysis

The role of antioxidants in medicine and pharmacy is well-documented, with various methods developed to determine antioxidant activity. Studies focusing on this compound and similar compounds have contributed to this field by providing insights into the antioxidant capacity of these molecules. Such research aids in understanding how these compounds can be used to counter oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Biotechnology and Medicine

The application of this compound derivatives in biotechnology and medicine extends beyond their antimicrobial and antioxidant properties. These compounds have been explored for their use in tissue engineering, biomaterial coating, and as components of scaffolds for bone tissue engineering. Their ability to deliver oxygen to cells and stimulate osteogenic differentiation makes them valuable in the development of treatments for bone-related ailments (Bačáková et al., 2018).

Proteostasis Maintenance

The therapeutic effects of oxazolidine derivatives, such as this compound, in maintaining proteostasis are significant. These compounds act as chemical chaperones, preventing protein misfolding and alleviating endoplasmic reticulum stress. This property is crucial for the development of treatments for diseases caused by protein misfolding and aggregation, offering a pathway to alleviate various pathologies (Kolb et al., 2015).

Mechanism of Action

Target of Action

The primary targets of oxazolidinones, a class of compounds to which (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine belongs, are the bacterial ribosomes . They bind to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis . This action is critical in the life cycle of bacteria, making oxazolidinones potent antimicrobial agents .

Mode of Action

Oxazolidinones inhibit both bacterial and archaeal protein synthesis by binding to the 50S ribosomal subunit . This mechanism of action differs from that of other protein synthesis inhibitors as it occurs at a very early stage . The binding of oxazolidinones to the ribosome prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by oxazolidinones is the protein synthesis pathway . By binding to the 50S ribosomal subunit, oxazolidinones prevent the formation of the 70S initiation complex, a critical step in the protein synthesis pathway . This action disrupts the normal functioning of the bacteria, leading to their death .

Pharmacokinetics

Oxazolidinones exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration . They are bacteriostatic against enterococci and staphylococci, and bactericidal for the majority of strains of streptococci . They are associated with significant adverse events, with myelosuppression being the main unfavorable side effect .

Result of Action

The result of the action of oxazolidinones is the inhibition of bacterial growth and proliferation . By inhibiting protein synthesis, these compounds disrupt the normal functioning of bacteria, leading to their death . This makes oxazolidinones effective against a wide range of multidrug-resistant Gram-positive pathogens .

Action Environment

The action of oxazolidinones can be influenced by various environmental factors. For instance, Gram-negative pathogens are intrinsically resistant to oxazolidinones due to efflux pumps that force the compound out of the cell faster than it can accumulate . Therefore, the efficacy and stability of oxazolidinones can be affected by the presence of these efflux pumps in the bacterial cell environment .

properties

IUPAC Name

(4R)-2-(difluoromethyl)-4-phenyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2/t8-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKOFIQOIXGNCK-PEHGTWAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(O1)C(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(O1)C(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.